4-Amino-5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-Amino-5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features both triazole and benzotriazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of Benzotriazole Intermediate: Benzotriazole is synthesized from o-phenylenediamine and nitrous acid.
Alkylation: The benzotriazole intermediate is then alkylated with an appropriate alkylating agent to introduce the 1H-1,2,3-benzotriazol-1-ylmethyl group.
Cyclization: The alkylated product undergoes cyclization with thiourea to form the triazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or thiol groups, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, in solvents like ethanol or tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides, in the presence of bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced derivatives with altered oxidation states.
Substitution: Substituted products with new functional groups replacing the original ones.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in coordination chemistry for catalysis.
Synthesis: Intermediate in the synthesis of more complex heterocyclic compounds.
Biology
Enzyme Inhibition: Potential inhibitor of certain enzymes due to its unique structure.
Antimicrobial Activity: Exhibits antimicrobial properties against various pathogens.
Medicine
Drug Development: Investigated for potential use in drug development, particularly for its antimicrobial and enzyme inhibitory properties.
Industry
Material Science: Used in the development of new materials with specific properties.
Corrosion Inhibition: Potential use as a corrosion inhibitor in industrial applications.
Mechanism of Action
The mechanism of action of 4-Amino-5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets such as enzymes or microbial cell walls. The compound’s structure allows it to bind to active sites of enzymes, inhibiting their activity. In antimicrobial applications, it disrupts the integrity of microbial cell walls, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4H-1,2,4-triazole-3-one
- 4-Amino-5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4H-1,2,4-triazole-3-sulfide
Uniqueness
4-Amino-5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of both amino and thiol groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications compared to its analogs.
Biological Activity
4-Amino-5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4H-1,2,4-triazole-3-thiol is a compound belonging to the triazole family, known for its diverse biological activities. The triazole scaffold is prominent in medicinal chemistry due to its broad spectrum of pharmacological properties, including antimicrobial, antifungal, antiviral, and anticancer activities. This article reviews the biological activity of this specific compound based on recent research findings and case studies.
- Molecular Formula : C9H9N7S
- Molecular Weight : 217.27 g/mol
- CAS Number : 848939
Triazoles typically exert their biological effects through interactions with enzymes and receptors. The presence of the thiol group in this compound enhances its reactivity and potential for biological interactions. This compound is believed to interfere with various biochemical pathways, including those involved in oxidative stress and microbial resistance.
Antimicrobial Activity
Several studies have highlighted the antimicrobial potential of triazole derivatives. For instance:
- Antibacterial Efficacy : In vitro tests have demonstrated that compounds similar to this compound exhibit significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate potent antibacterial properties comparable to standard antibiotics .
Compound | MIC (µg/mL) | Target Bacteria |
---|---|---|
4-Amino... | 16 | E. coli |
4-Amino... | 32 | Staphylococcus aureus |
Antioxidant Activity
The antioxidant capacity of this compound has been evaluated using various assays such as DPPH and ABTS. Results indicated that it effectively scavenges free radicals, suggesting a protective role against oxidative stress .
Cytotoxicity Studies
Cytotoxicity assessments against cancer cell lines have shown that while some derivatives exhibit moderate cytotoxic effects (IC50 values ranging from 50 to 100 µM), they maintain low toxicity towards normal cells . This selectivity is crucial for therapeutic applications.
Case Studies
Recent literature provides insights into the synthesis and evaluation of triazole derivatives:
- Synthesis and Evaluation : A study synthesized various triazole-thiol derivatives and evaluated their biological properties. Among these derivatives, those containing the benzotriazole moiety exhibited enhanced antimicrobial and antioxidant activities compared to their counterparts lacking this structure .
- Molecular Docking Studies : Docking simulations have shown that the binding affinity of these compounds to bacterial enzymes is significant, indicating a robust interaction that may underlie their antibacterial efficacy .
Properties
IUPAC Name |
4-amino-3-(benzotriazol-1-ylmethyl)-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N7S/c10-16-8(12-13-9(16)17)5-15-7-4-2-1-3-6(7)11-14-15/h1-4H,5,10H2,(H,13,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFQSAQYYNLUEKH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CC3=NNC(=S)N3N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N7S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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